molecular formula C23H21N3O4 B2575145 (Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1173416-77-7

(Z)-1-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2575145
CAS RN: 1173416-77-7
M. Wt: 403.438
InChI Key: BFKOGUSGOFAPBB-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a piperidin-1-yl group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, includes a conjugated system, which could potentially give rise to interesting electronic and optical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the conjugated system in this compound could affect its color, solubility, and stability .

Scientific Research Applications

Chemical Reactivity and Synthesis

One area of research focuses on the chemical reactivity and synthesis processes involving derivatives of 1,3,4-oxadiazole. For instance, studies have explored the dichotomic behavior of certain hydrazones in the presence of acids, highlighting solvent-dependent reactions that can lead to either rearrangement or hydrolysis. This type of research provides valuable insights into the synthesis and manipulation of these compounds for further applications (D’Anna et al., 2004).

Biological Activities

Research into the biological activities of 1,3,4-oxadiazole derivatives has shown that these compounds possess a range of biological properties, including antimicrobial effects. For example, the synthesis and evaluation of N-substituted derivatives have demonstrated moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Such findings suggest potential applications in developing new antimicrobial agents.

Antioxidant Properties

Another line of research has explored the antioxidant properties of novel 1,3,4-oxadiazole derivatives. Structural modifications have led to compounds with significant antioxidant activities, suggesting their potential as leads for the design and synthesis of new antioxidant agents (Rabie et al., 2016).

Material Science Applications

The synthesis and characterization of metal complexes involving 1,3,4-oxadiazole derivatives have also been reported, with studies demonstrating their structural stability and potential antibacterial activity. This research points to applications beyond biology, possibly in material science and as catalysts in various chemical reactions (Bharty et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with.

properties

IUPAC Name

(Z)-1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-21(11-8-16-5-2-1-3-6-16)26-12-4-7-18(14-26)23-25-24-22(30-23)17-9-10-19-20(13-17)29-15-28-19/h1-3,5-6,8-11,13,18H,4,7,12,14-15H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKOGUSGOFAPBB-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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